2-(4-Methylbenzoyl)-6-methoxypyridine
Overview
Description
2-(4-Methylbenzoyl)-6-methoxypyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a 4-methylbenzoyl group attached to the second position of the pyridine ring and a methoxy group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzoyl)-6-methoxypyridine can be achieved through several synthetic routes. One common method involves the acylation of 6-methoxypyridine with 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Another approach involves the use of Friedel-Crafts acylation, where 6-methoxypyridine is treated with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method also requires careful control of reaction conditions to avoid side reactions and ensure high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help achieve consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylbenzoyl)-6-methoxypyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group in the 4-methylbenzoyl moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group at the sixth position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require the presence of a base and elevated temperatures.
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Reduced benzoyl derivatives
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-Methylbenzoyl)-6-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a lead compound for the development of new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. Its unique structure allows for the modification and optimization of pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials. It may be used as a precursor for the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-(4-Methylbenzoyl)-6-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.
The compound’s interaction with molecular targets often involves binding to active sites or allosteric sites, resulting in conformational changes that affect the target’s function. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylbenzoyl)benzoate
- Methyl 2-methoxy-7-(4-methylbenzoyl)-4-oxo-6-p-tolyl-4H-furo[3,2-c]pyran-3-carboxylate
- N-(4-Methylbenzoyl)-4-benzylpiperidine
Uniqueness
2-(4-Methylbenzoyl)-6-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring. The presence of both a 4-methylbenzoyl group and a methoxy group imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications, enabling the exploration of new derivatives with enhanced properties.
In comparison to similar compounds, this compound offers a unique combination of reactivity and stability, making it a versatile intermediate in organic synthesis and a promising candidate for further research and development.
Properties
IUPAC Name |
(6-methoxypyridin-2-yl)-(4-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-6-8-11(9-7-10)14(16)12-4-3-5-13(15-12)17-2/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNSFOAJMJPFHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801236886 | |
Record name | (6-Methoxy-2-pyridinyl)(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801236886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187167-60-7 | |
Record name | (6-Methoxy-2-pyridinyl)(4-methylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Methoxy-2-pyridinyl)(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801236886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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